3-nitro-N-(prop-2-enylcarbamothioyl)benzamide
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Overview
Description
3-nitro-N-(prop-2-enylcarbamothioyl)benzamide is an organic compound with a complex structure that includes a nitro group, a benzamide core, and a prop-2-enylcarbamothioyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-(prop-2-enylcarbamothioyl)benzamide typically involves multiple steps, starting with the nitration of a benzamide derivative
Nitration: The benzamide derivative is nitrated using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group.
Thioamide Formation: The nitrobenzamide is then reacted with a thiourea derivative under basic conditions to form the thioamide intermediate.
Alkylation: The thioamide intermediate is alkylated using an appropriate alkylating agent, such as allyl bromide, to introduce the prop-2-enyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated reaction monitoring, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-(prop-2-enylcarbamothioyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Reduction: The compound can undergo reduction reactions to convert the nitro group to an amine or other functional groups.
Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst or sodium borohydride.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Aminobenzamide: Formed by the reduction of the nitro group.
Substituted Benzamides: Formed by electrophilic aromatic substitution reactions.
Scientific Research Applications
3-nitro-N-(prop-2-enylcarbamothioyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-nitro-N-(prop-2-enylcarbamothioyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzamide core can interact with protein binding sites. The prop-2-enylcarbamothioyl moiety may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
3-nitrobenzamide: A simpler analog with only a nitro group and a benzamide core.
N-(prop-2-enylcarbamothioyl)benzamide: Lacks the nitro group but has similar structural features.
3-nitro-N-(prop-2-enylcarbamoyl)benzamide: Similar structure but with a carbamoyl group instead of a carbamothioyl group.
Uniqueness
3-nitro-N-(prop-2-enylcarbamothioyl)benzamide is unique due to the presence of both the nitro group and the prop-2-enylcarbamothioyl moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and interactions with molecular targets that are not possible with simpler analogs.
Properties
IUPAC Name |
3-nitro-N-(prop-2-enylcarbamothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c1-2-6-12-11(18)13-10(15)8-4-3-5-9(7-8)14(16)17/h2-5,7H,1,6H2,(H2,12,13,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJLJJDSADATOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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